HM95573

RAF kinase selectivity CRAF inhibition pan-RAF profiling

HM95573 (also known as belvarafenib, GDC-5573, RG6185) is an orally bioavailable, type II pan-RAF kinase inhibitor that targets wild-type BRAF, mutant BRAF V600E, CRAF (c-RAF-1), and ARAF with nanomolar potency. Biochemically, it inhibits BRAF WT, BRAF V600E, and CRAF with IC50 values of 41 nM, 7 nM, and 2 nM, respectively, and demonstrates high selectivity for mutant BRAF and CRAF kinases over a panel of >120 off-target kinases.

Molecular Formula C29H23ClN2O3S
Molecular Weight
Cat. No. B1574345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHM95573
SynonymsHM95573;  HM-95573;  HM 95573.; Unknown
Molecular FormulaC29H23ClN2O3S
Structural Identifiers
SMILESUnknown
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

HM95573 (Belvarafenib) for Procurement – Chemical Class & Differentiation Context for Pan-RAF Inhibitor Selection


HM95573 (also known as belvarafenib, GDC-5573, RG6185) is an orally bioavailable, type II pan-RAF kinase inhibitor that targets wild-type BRAF, mutant BRAF V600E, CRAF (c-RAF-1), and ARAF with nanomolar potency [1]. Biochemically, it inhibits BRAF WT, BRAF V600E, and CRAF with IC50 values of 41 nM, 7 nM, and 2 nM, respectively, and demonstrates high selectivity for mutant BRAF and CRAF kinases over a panel of >120 off-target kinases [1]. Unlike type I.5 BRAF V600E monomer inhibitors (e.g., vemurafenib, dabrafenib), HM95573 binds both protomers of RAF dimers and inhibits kinase activity of pre-formed dimers, which is the critical mechanistic distinction that enables activity in RAS-mutant as well as BRAF-mutant cancers [2].

Why Pan-RAF Substitution with BRAF V600E-Only Inhibitors Fails – The HM95573 Differentiation Case


RAF inhibitors are not interchangeable. First-generation BRAF V600E-selective inhibitors (vemurafenib, dabrafenib, encorafenib) paradoxically activate MAPK signaling in RAS-mutant or BRAF wild-type cells by inducing RAF dimerization and transactivation of CRAF, which precludes their use in NRAS/KRAS-mutant tumors and causes secondary cutaneous squamous cell carcinomas [1][2]. These inhibitors also show weak or negligible CRAF potency—vemurafenib inhibits CRAF with an IC50 of ~48 nM versus its BRAF V600E IC50 of ~31 nM, while dabrafenib has CRAF IC50 of ~5–6 nM but still drives paradoxical activation in RAS-mutant contexts [3][4]. HM95573 was specifically engineered as a type II RAF dimer inhibitor to simultaneously inhibit BRAF V600E, BRAF WT, and CRAF with potent, balanced affinity while avoiding paradoxical ERK activation in RAS-mutant cells [1]. These mechanistic differences directly translate into divergent clinical utility—substituting HM95573 with a BRAF V600E-selective inhibitor would forfeit activity in the NRAS-mutant melanoma population where HM95573 has demonstrated confirmed clinical responses [1].

HM95573 (Belvarafenib) Quantitative Differentiation Evidence Versus Comparator RAF Inhibitors


CRAF Inhibitory Potency: HM95573 vs. Vemurafenib in Cell-Free Enzymatic Assays

HM95573 demonstrates substantially greater biochemical potency against CRAF (c-RAF-1) compared to the first-generation BRAF V600E inhibitor vemurafenib. In cell-free enzymatic assays, HM95573 inhibits CRAF with an IC50 of 2 nM , whereas vemurafenib inhibits CRAF with an IC50 of approximately 48 nM under comparable conditions [1]. This 24-fold difference in CRAF potency is mechanistically critical because CRAF is the primary RAF isoform mediating MAPK pathway signaling downstream of oncogenic RAS mutations [2].

RAF kinase selectivity CRAF inhibition pan-RAF profiling biochemical IC50

In Vitro Growth Inhibition of NRAS-Mutant Melanoma Cells: HM95573 vs. Vemurafenib Head-to-Head Panel Screen

In a systematic panel screen of 25 melanoma cell lines encompassing BRAF V600E, NRAS-mutant, and BRAF non-canonical mutant genotypes, HM95573 (belvarafenib) demonstrated broad anti-proliferative activity across both BRAF-mutant and NRAS-mutant lines, whereas vemurafenib was active only in BRAF V600E lines and exhibited markedly reduced or absent activity in NRAS-mutant cells [1]. In clonogenic assays, HM95573 suppressed colony formation in NRAS-mutant melanoma cells under conditions where vemurafenib had no effect [1]. In Ba/F3 cells engineered to express various RAS mutations, HM95573 inhibited viability whereas vemurafenib was inactive [1].

NRAS-mutant melanoma cell viability assay RAF inhibitor sensitivity melanoma cell line panel

Absence of Paradoxical MAPK Activation in RAS-Mutant Cells: HM95573 vs. Type I.5 BRAF Inhibitors

Type I.5 BRAF V600E monomer inhibitors such as vemurafenib and dabrafenib paradoxically activate the MAPK pathway in RAS-mutant or BRAF wild-type cells by promoting RAF dimerization and CRAF transactivation, which clinically manifests as secondary cutaneous squamous cell carcinomas and lack of efficacy in non-BRAFV600 tumors [1][2]. In contrast, HM95573 binds both protomers of RAF dimers and does not induce paradoxical ERK phosphorylation in RAS-mutant cells [3]. In the phase I clinical program, no cases of secondary cutaneous squamous cell carcinoma were observed in patients treated with HM95573 monotherapy, representing a differentiated safety signal from vemurafenib monotherapy where secondary SCC occurs in approximately 20–25% of patients [4][5].

paradoxical MAPK activation RAS-mutant signaling RAF dimer inhibitor type II kinase inhibitor

Clinical Objective Response Rate in NRAS-Mutant Melanoma: HM95573 Monotherapy Phase I Data

In the phase I dose-escalation and dose-expansion study (NCT02405065, NCT03118817), HM95573 monotherapy produced confirmed partial responses specifically in NRAS-mutant melanoma patients—a population for which no approved targeted therapy exists [1]. In the dose-escalation phase, 4 of 9 NRAS-mutant melanoma patients achieved a partial response (ORR 44%) [1]. In the subsequent dose-expansion cohort treated at the recommended dose of 450 mg BID, the confirmed ORR was 20% (2/9) in NRAS-mutant melanoma, and 33% (2/6) in BRAF-mutant melanoma, and 29% (2/7) in BRAF-mutant colorectal cancer [1]. By contrast, vemurafenib and dabrafenib monotherapy produce 0% ORR in NRAS-mutant melanoma patients [2][3].

NRAS-mutant melanoma objective response rate phase I clinical trial RECIST 1.1

Blood-Brain Barrier Penetration and Intracranial Antitumor Activity: HM95573 vs. Approved BRAF Inhibitors

HM95573 demonstrates significant blood-brain barrier (BBB) penetration in preclinical models, a property not shared by clinically approved BRAF inhibitors. Following oral administration in mice and rats, the brain exposure of HM95573 was similar to or higher than that in plasma, and the brain-to-plasma ratio was substantially higher than that reported for vemurafenib or dabrafenib, which have poor brain penetration [1]. In an intracranial A375SM (BRAF V600E) melanoma xenograft model, HM95573 strongly reduced tumor burden in the brain and markedly improved survival [1]. HM95573 also significantly inhibited tumor growth in NRAS-mutant SK-MEL-30 and K1735 subcutaneous xenografts and synergized with cobimetinib or atezolizumab [1].

blood-brain barrier penetration melanoma brain metastasis CNS pharmacokinetics intracranial tumor model

Optimal Research & Industrial Application Scenarios for HM95573 (Belvarafenib) Based on Quantitative Differentiation Evidence


NRAS-Mutant Melanoma Preclinical & Translational Research Programs

For laboratories studying NRAS-mutant melanoma—a genotype that accounts for approximately 20% of cutaneous melanoma cases and lacks any approved targeted therapy—HM95573 is the most strongly evidence-supported RAF inhibitor for in vitro and in vivo experimentation. Its demonstrated preclinical activity in NRAS-mutant melanoma cell lines and Ba/F3 RAS-mutant models [1], coupled with phase I clinical response rates of 20-44% in NRAS-mutant melanoma patients [2], make it the compound of choice for target validation, combination screening, and biomarker discovery in this indication. Vemurafenib and dabrafenib are mechanistically unsuitable due to their inability to inhibit CRAF-dependent signaling and their paradoxical MAPK activation in RAS-mutant contexts [1].

Melanoma Brain Metastasis & CNS Oncology In Vivo Pharmacology Studies

HM95573 is uniquely suited among RAF inhibitors for in vivo studies of melanoma brain metastasis due to its demonstrated ability to penetrate the blood-brain barrier with a brain-to-plasma ratio ≥1 and to significantly reduce intracranial tumor burden and improve survival in murine models [3]. Approved BRAF inhibitors (vemurafenib, dabrafenib, encorafenib) have poor CNS penetration, limiting their utility in brain metastasis models. Procurement of HM95573 for CNS oncology programs enables experiments that directly probe intracranial RAF target engagement and therapeutic response—experiments not feasible with first-generation BRAF inhibitors [3].

RAF Dimer Biology & Resistance Mechanism Research

As a type II RAF dimer inhibitor that binds both protomers of the RAF dimer, HM95573 is the appropriate tool compound for studying RAF dimer biology, allosteric regulation, and acquired resistance mechanisms [1]. The Nature publication characterizing ARAF mutations as a resistance mechanism to HM95573 provides a well-defined experimental framework for resistance studies [1]. Unlike type I.5 inhibitors (vemurafenib, dabrafenib, encorafenib) that bind only one protomer and induce dimerization, HM95573's distinct binding mode makes it essential for experiments requiring simultaneous inhibition of BRAF and CRAF within dimeric complexes [1].

Rational Combination Therapy Development with MEK or EGFR Inhibitors

HM95573 is currently under active clinical investigation in combination with cobimetinib (MEK inhibitor) and cetuximab (EGFR monoclonal antibody) in a phase Ib trial (NCT03284502) [4]. Preclinical data demonstrate synergistic antitumor activity when HM95573 is combined with cobimetinib in BRAF- and NRAS-mutant models, and the combination has been shown to delay ARAF-driven resistance [1][3]. For pharmaceutical R&D and academic drug combination screening programs, HM95573 offers a clinically relevant anchor compound for pan-RAF + MEK or pan-RAF + EGFR inhibition strategies, providing a translational bridge from preclinical synergy data to ongoing clinical trials.

Quote Request

Request a Quote for HM95573

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.